

High-Purity Naphthol AS-BR: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Naphthol AS-BR

Cat. No.: B1668944

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity **Naphthol AS-BR** and its derivatives, focusing on commercial suppliers, key technical data, experimental applications, and its emerging role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Commercial Suppliers and Technical Data

High-purity **Naphthol AS-BR** is available from a range of commercial suppliers specializing in research chemicals. While purity levels are consistently high, other specifications may vary. The following tables provide a comparative summary of technical data from prominent suppliers.

Table 1: Commercial Suppliers of High-Purity **Naphthol AS-BR**

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedChemExpress	HY-121932	≥98.0%	91-92-9	C ₃₆ H ₂₈ N ₂ O ₆	584.62
ChemicalBook	CB7274539	99.0%	91-92-9	C ₃₆ H ₂₈ N ₂ O ₆	584.62
Santa Cruz Biotechnology	sc-215461	-	91-92-9	C ₃₆ H ₂₈ N ₂ O ₆	584.62
Chemsrcc	CS-0018596	≥98.0%	91-92-9	C ₃₆ H ₂₈ N ₂ O ₆	584.62

Note: Purity and other specifications should be confirmed by consulting the supplier's most recent certificate of analysis.

Table 2: Physical and Chemical Properties of **Naphthol AS-BR**

Property	Value	Reference
Appearance	Light yellow to brown powder/solid	[1]
Melting Point	348 °C	[1]
Solubility	Insoluble in water. Soluble in nitrobenzene. Soluble in DMSO (with warming and pH adjustment).	[1][2]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[2]
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	[2]

Experimental Protocols

The primary application of **Naphthol AS-BR** and its derivatives is as a chromogenic substrate in enzyme histochemistry, particularly for the detection of acid and alkaline phosphatases.

Leukocyte Alkaline Phosphatase (LAP) Staining

This protocol is adapted from standard methods for the cytochemical demonstration of alkaline phosphatase activity in leukocytes.[3]

Materials:

- Fresh peripheral blood or bone marrow smears
- Fixative (e.g., 4% formaldehyde with 5% citrate in acetone)
- Naphthol AS-BI phosphate or Naphthol AS-MX phosphate solution
- A diazonium salt such as Fast Blue BB or Fast Red Violet LB
- Alkaline buffer (pH 9.2-9.8)
- Counterstain (e.g., Neutral Red or Mayer's Hematoxylin)
- Distilled water
- Microscope slides and coverslips

Procedure:

- Fixation: Fix air-dried smears in the fixative solution for 30 seconds at room temperature.
- Rinsing: Gently rinse the slides with distilled water.
- Incubation: Incubate the slides in a freshly prepared solution containing the Naphthol AS substrate and the diazonium salt in an alkaline buffer for 15-30 minutes at room temperature. Protect from direct light.
- Rinsing: Rinse the slides thoroughly with distilled water for 2 minutes.

- Counterstaining: Counterstain with Neutral Red or Mayer's Hematoxylin for 1-2 minutes.
- Rinsing and Mounting: Rinse slides with distilled water, allow to air dry, and mount with an aqueous mounting medium.

Expected Results:

Sites of alkaline phosphatase activity will appear as colored precipitates (blue with Fast Blue BB, red with Fast Red Violet LB) in the cytoplasm of neutrophils.^[3]

Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts

This protocol is designed for the identification of osteoclasts in bone tissue or cell cultures, which are characterized by their high levels of tartrate-resistant acid phosphatase.^{[4][5]}

Materials:

- Fixed cell cultures or bone tissue sections
- Naphthol AS-BI phosphate solution
- Pararosaniline solution
- Sodium nitrite solution
- Acetate buffer (pH 5.0)
- Tartrate solution
- Counterstain (e.g., Toluidine Blue or Methyl Green)

Procedure:

- Preparation of Staining Solution: Prepare the staining solution by mixing pararosaniline and sodium nitrite, then adding this to a solution containing Naphthol AS-BI phosphate in acetate buffer. For TRAP staining, add tartrate to the final solution.

- Incubation: Incubate the fixed samples with the staining solution for 50-60 minutes at 37°C.
[6]
- Rinsing: Wash the samples thoroughly with distilled water.
- Counterstaining: Counterstain with a suitable nuclear stain like Toluidine Blue or Methyl Green.
- Dehydration and Mounting: Dehydrate the samples through a graded series of ethanol, clear with xylene, and mount with a permanent mounting medium.

Expected Results:

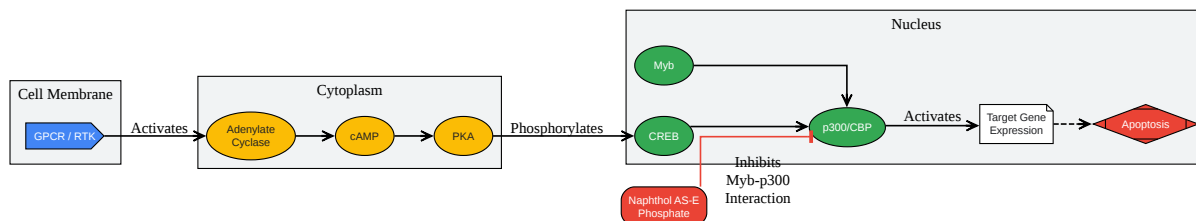
Osteoclasts will stain a bright red color, indicating TRAP activity. Other cells will be counterstained blue or green.

Signaling Pathways and Drug Discovery Applications

Recent research has revealed that derivatives of Naphthol AS have activities beyond their use as histochemical substrates, showing potential as modulators of key cellular signaling pathways implicated in cancer.

Inhibition of CREB-Mediated Gene Transcription

Naphthol AS-E and its phosphate derivative have been identified as inhibitors of the transcription factor CREB (cyclic AMP-response element binding protein).[7][8] CREB is a downstream effector of numerous signaling pathways and is often overexpressed and activated in various cancers. Naphthol AS-E phosphate has been shown to inhibit Myb activity by disrupting its interaction with the KIX domain of the coactivator p300.[9] This inhibition suppresses the expression of Myb target genes, leading to myeloid differentiation and apoptosis in leukemia cell lines.[9]

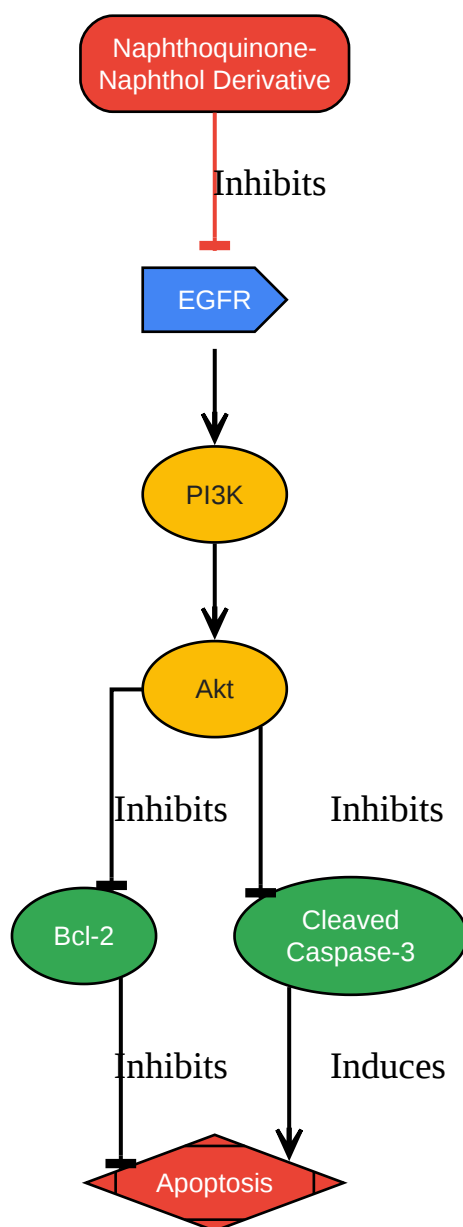


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Inhibition of CREB/Myb-p300 signaling by Naphthol AS-E Phosphate.

Downregulation of the EGFR/PI3K/Akt Signaling Pathway

Novel naphthoquinone-naphthol derivatives have demonstrated potent anticancer activity by downregulating the EGFR/PI3K/Akt signaling pathway.[10] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these derivatives leads to increased expression of pro-apoptotic proteins like cleaved caspase-3 and decreased levels of anti-apoptotic proteins such as Bcl-2, ultimately inducing apoptosis in cancer cells.[10]

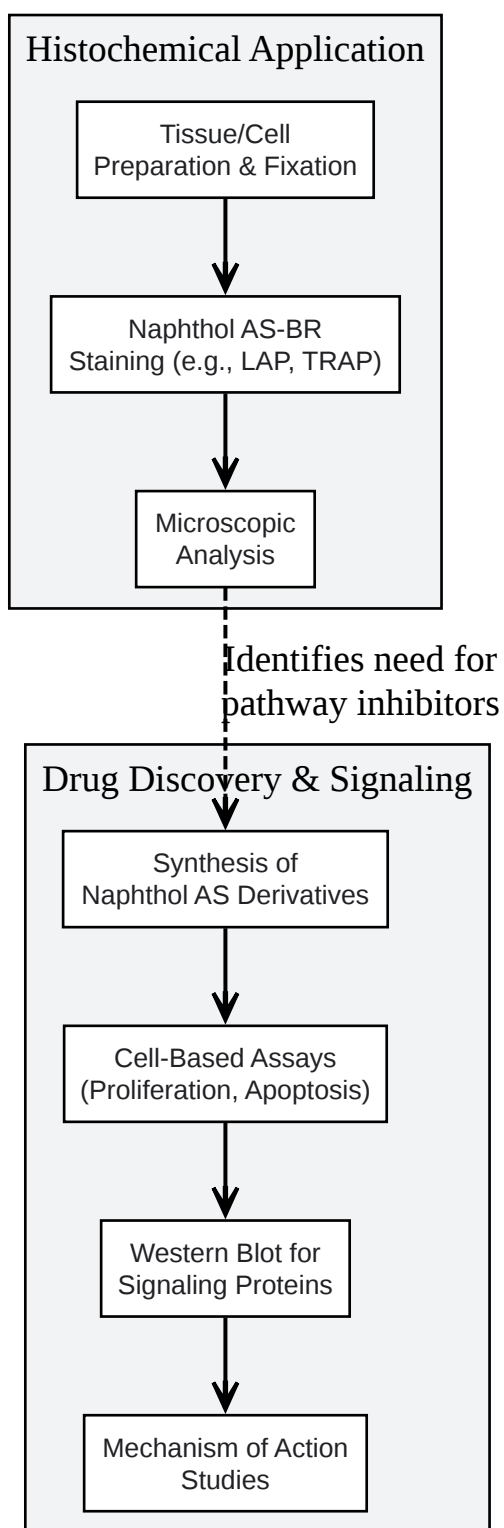


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Downregulation of the EGFR/PI3K/Akt pathway by a Naphthoquinone-Naphthol derivative.

Experimental Workflow: From Histochemistry to Signaling

The utility of **Naphthol AS-BR** and its derivatives spans from fundamental histochemical applications to more complex studies in drug discovery. The following workflow illustrates this progression.



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General experimental workflow for **Naphthol AS-BR** and its derivatives.

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